molecular formula C36H42N4O9 B606965 DBCO-PEG4-Maleimide CAS No. 1480516-75-3

DBCO-PEG4-Maleimide

Cat. No. B606965
CAS RN: 1480516-75-3
M. Wt: 674.75
InChI Key: VVFZXPZWVJMYPX-UHFFFAOYSA-N
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Description

DBCO-PEG4-Maleimide is a PEG derivative containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers . The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds .


Synthesis Analysis

This compound allows for simple combination of a DBCO group and thiol-containing molecules, such as cysteine-containing peptides . The maleimide group reacts with sulfhydryl groups at pH 6.5 – 7.5 to form stable thioether bonds . Its long length enhances accessibility of the azide-reactive DBCO and reactive thiols, which may be buried .


Molecular Structure Analysis

This compound has a chemical formula of C36H42N4O9 and a molecular weight of 674.74 g/mol .


Chemical Reactions Analysis

The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .


Physical And Chemical Properties Analysis

This compound is a PEG linker containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers .

Scientific Research Applications

  • Enhanced Mucoadhesion Properties : Alginate modified with maleimide-terminated PEG was studied for its mucoadhesive properties. This carbohydrate-based delivery system showed enhanced mucoadhesion, which is beneficial for drug delivery applications (Shtenberg et al., 2017).

  • Protein Conjugation : Maleimide end-functionalized polymers have been used for site-selective conjugation to proteins. This was achieved using RAFT polymerization, highlighting its application in bioconjugation and drug delivery (Bays et al., 2009).

  • Advanced Drug Delivery Systems : Maleimide-modified pH-sensitive liposomes were developed for improved drug delivery efficiency. This modification did not increase cytotoxicity, making it a promising approach for targeted drug delivery (Li & Takeoka, 2013).

  • Estimation in Thiol PEGylation Reaction Mixtures : A study developed a spectrophotometric method for the quantitative analysis of mPEG-maleimide in thiol PEGylation reaction mixtures, aiding in drug delivery research (Nanda et al., 2016).

  • Fabrication of Functionalizable Hydrogels : Maleimide containing homobifunctional PEGs were used for fabricating chemically cross-linked PEG-based hydrogels. This is useful in creating hydrogels with high efficiency and reactive functional groups for diverse applications (Arslan et al., 2014).

  • Targeting Delivery to Folate Receptor-Positive Tumors : The study of fluorescent silica nanoparticles synthesized using maleimide demonstrated their efficiency in targeting folate receptor-positive tumors, indicating potential applications in cancer therapy (Yang et al., 2011).

  • Preparation of Bioconjugate Ligand Nanoparticles : Maleimide-functional poly(ethylene glycol)-b-poly(epsilon-caprolactone) nanoparticles were prepared for bioconjugation applications. This demonstrates the versatility of maleimide-functionalized materials in nanomedicine (Gindy et al., 2008).

  • Development of Stable Thiol-Specific Conjugation Reagents : The use of maleimide for monothiol-specific conjugation has been improved with the development of PEG-mono-sulfone, which is more efficient under mild reaction conditions. This has implications for the stability of protein therapeutics (Badescu et al., 2014).

Mechanism of Action

Target of Action

DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that primarily targets thiol-containing molecules, such as cysteine-containing peptides . The maleimide group in the compound specifically reacts with sulfhydryl groups, forming stable thioether bonds .

Mode of Action

The compound contains a dibenzylcyclooctyne (DBCO) group and a maleimide group, with a hydrophilic PEG spacer in between . The maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form a stable thioether bond and a covalently bound DBCO moiety . Once a protein, surface, or (bio)molecule is DBCO labeled, it can undergo copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an azide-labeled coupling partner .

Biochemical Pathways

The DBCO and azides are bioorthogonal coupling partners, meaning they can react in a biological system without interfering with normal biochemical processes . This results in minimal off-target labeling of macromolecules found in cells or complex cell lysates . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with an azide-labeled coupling partner . This allows for the creation of diverse bioconjugates, enabling a wide range of applications in biological research and drug development .

Action Environment

The maleimide group in this compound predominantly reacts with free sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Engineering controls such as using only in a chemical fume hood are recommended . Personal protective equipment like chemical-resistant gloves and safety goggles should be worn . General hygiene measures include washing thoroughly after handling and washing contaminated clothing before reuse .

Future Directions

DBCO-PEG4-Maleimide can be used to create diverse conjugates by means of the bioorthogonal coupling between an alkyne and azide . The coupling or crosslinking procedure is typically done in two steps. First, a protein- or thiol-containing molecule is labeled with a DBCO group and excess crosslinker is removed. Second, an azide-containing moiety (prepared independently) is introduced into the same system as the DBCO moiety and labeling occurs under biological conditions without the introduction of any additional reagents such as a copper catalyst .

Biochemical Analysis

Biochemical Properties

DBCO-PEG4-Maleimide plays a significant role in biochemical reactions. The maleimide group in this compound specifically and efficiently reacts with thiols to form stable thioether bonds . This property allows this compound to connect thiol-containing molecules with other biomolecules, facilitating the construction of complex biological systems .

Cellular Effects

This compound can react in a biological system without interfering with normal biochemical processes . This bioorthogonal property results in minimal off-target labeling of macromolecules found in cells or complex cell lysates . The hydrophilic PEG spacer arm improves solubility in aqueous buffers and reduces aggregation and precipitation problems when labeling biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves two steps. First, each coupling partner is independently labeled with a DBCO or azide group. Second, the two partners are introduced into the same system where labeling occurs without any additional reagents, such as a copper catalyst . The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .

Temporal Effects in Laboratory Settings

It is known that the product is stable for 1 year when stored as directed .

Metabolic Pathways

Its ability to form stable thioether bonds with thiols suggests potential interactions with enzymes or cofactors containing these groups .

Transport and Distribution

Its hydrophilic PEG spacer arm may influence its localization or accumulation .

properties

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFZXPZWVJMYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1480516-75-3
Record name Dibenzocyclooctyne-PEG4 maleimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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